methyl 2-{[{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}(oxo)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
METHYL 2-[(2-{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, combines an indole moiety with a thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2-{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the thiophene ring and other substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(2-{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole and thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
METHYL 2-[(2-{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying its effects on various biological systems.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 2-[(2-{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE: This compound also contains an indole moiety and has shown antiviral activity.
5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL THIOSEMICARBAZIDE: Another indole derivative with potent antiviral properties.
Uniqueness
What sets METHYL 2-[(2-{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE apart is its unique combination of an indole moiety with a thiophene ring, which may confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H23N3O5S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
methyl 2-[[2-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-2-oxoacetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H23N3O5S/c1-11-12(2)30-20(17(11)21(27)29-4)24-19(26)18(25)22-8-7-13-10-23-16-6-5-14(28-3)9-15(13)16/h5-6,9-10,23H,7-8H2,1-4H3,(H,22,25)(H,24,26) |
InChI Key |
GWFWLMHVNGUSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC)C |
Origin of Product |
United States |
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